1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can impart unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of bicyclo[1.1.1]pentane with a chloromethylating agent in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle reactive intermediates. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce alcohols or ketones.
Scientific Research Applications
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane exerts its effects is largely dependent on its chemical interactions. The compound’s rigid bicyclo[1.1.1]pentane core can influence its binding to molecular targets, potentially affecting biological pathways. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
- 1-(Bromomethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
- 1-(Aminomethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
Uniqueness: 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical modifications and applications that may not be feasible with other similar compounds.
Properties
IUPAC Name |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPOSJNKPQKBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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